molecular formula C13H14Cl3N3O3S B11711803 3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid

3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid

Cat. No.: B11711803
M. Wt: 398.7 g/mol
InChI Key: NIZVQHHNPBJKLL-UHFFFAOYSA-N
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Description

3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid is a complex organic compound with the molecular formula C13H14Cl3N3O3S. It is known for its unique structure, which includes a trichloromethyl group, a carbamothioyl group, and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of the trichloromethyl intermediate. The key steps include:

    Formation of the Trichloromethyl Intermediate: This step involves the reaction of a suitable precursor with trichloromethyl reagents under controlled conditions.

    Introduction of the Propanoylamino Group: The trichloromethyl intermediate is then reacted with propanoyl chloride in the presence of a base to form the propanoylamino derivative.

    Formation of the Carbamothioyl Group: The propanoylamino derivative is further reacted with thiourea to introduce the carbamothioyl group.

    Coupling with Benzoic Acid: Finally, the carbamothioyl derivative is coupled with benzoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • 3-({[2,2,2-Trichloro-1-(decanoamino)ethyl]carbamothioyl}amino)benzoic acid
  • 3-({[2,2,2-Trichloro-1-(hexanoamino)ethyl]carbamothioyl}amino)benzoic acid
  • 3-({[2,2,2-Trichloro-1-(propionylamino)ethyl]carbamothioyl}amino)benzoic acid

Uniqueness

3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14Cl3N3O3S

Molecular Weight

398.7 g/mol

IUPAC Name

3-[[2,2,2-trichloro-1-(propanoylamino)ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C13H14Cl3N3O3S/c1-2-9(20)18-11(13(14,15)16)19-12(23)17-8-5-3-4-7(6-8)10(21)22/h3-6,11H,2H2,1H3,(H,18,20)(H,21,22)(H2,17,19,23)

InChI Key

NIZVQHHNPBJKLL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

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